![molecular formula C13H14N4 B14418341 N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide CAS No. 83184-45-6](/img/structure/B14418341.png)
N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide is a compound that features an imidazole ring, a phenyl group, and a prop-2-en-1-ylmethanimidamide moiety Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Imidazolones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, altering their properties and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: A simpler imidazole derivative with broad biological activity.
4-(1H-Imidazol-1-yl)phenylmethanone: Another imidazole derivative with similar structural features.
5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin: A more complex compound with multiple imidazole groups.
Uniqueness
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-prop-2-en-1-ylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
83184-45-6 |
|---|---|
Formule moléculaire |
C13H14N4 |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
N-[4-(1H-imidazol-5-yl)phenyl]-N'-prop-2-enylmethanimidamide |
InChI |
InChI=1S/C13H14N4/c1-2-7-14-9-16-12-5-3-11(4-6-12)13-8-15-10-17-13/h2-6,8-10H,1,7H2,(H,14,16)(H,15,17) |
Clé InChI |
LOKQDUJIZKOTDN-UHFFFAOYSA-N |
SMILES canonique |
C=CCN=CNC1=CC=C(C=C1)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
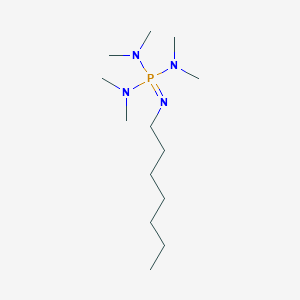
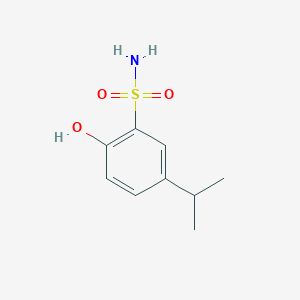
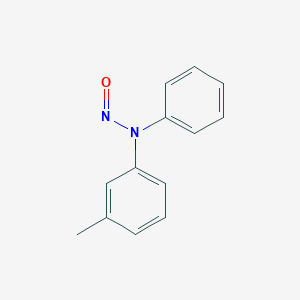
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

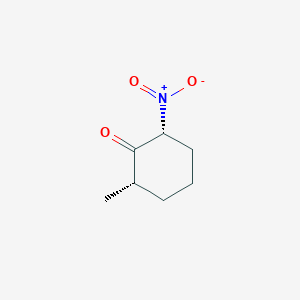
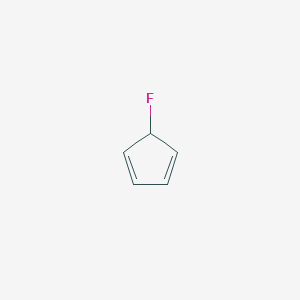


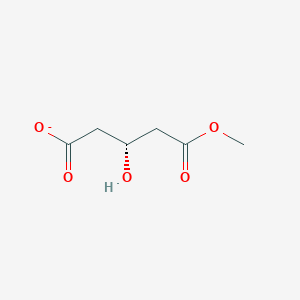
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
